molecular formula C12H12N2O B113376 5-(Benzyloxy)pyridin-2-amine CAS No. 96166-00-6

5-(Benzyloxy)pyridin-2-amine

Cat. No. B113376
CAS RN: 96166-00-6
M. Wt: 200.24 g/mol
InChI Key: KMWUTRXLBBOIJE-UHFFFAOYSA-N
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Description

5-(Benzyloxy)pyridin-2-amine is a small, flexible, drug-like molecule . It has a linear formula of C12H12N2O . The molecule belongs to the class of organic compounds known as aminopyridines and derivatives .


Molecular Structure Analysis

The molecular structure of 5-(Benzyloxy)pyridin-2-amine is represented by the InChI code 1S/C12H12N2O/c13-12-7-6-11(8-14-12)15-9-10-4-2-1-3-5-10/h1-8H,9H2,(H2,13,14) . This indicates that the molecule consists of a pyridine ring with an amine group attached at the 2-position and a benzyloxy group attached at the 5-position .


Physical And Chemical Properties Analysis

5-(Benzyloxy)pyridin-2-amine is a solid at room temperature . It has a molecular weight of 200.24 . The compound should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .

Scientific Research Applications

Oxyfunctionalization of Pyridine Derivatives

The enzyme-mediated oxyfunctionalization of pyridine derivatives, including 5-(Benzyloxy)pyridin-2-amine, offers a promising approach for the synthesis of hydroxylated pyridines. These hydroxylated derivatives find utility as synthons in pharmaceutical products and as building blocks for polymers with unique physical properties. Burkholderia sp. MAK1 has shown significant ability to convert various pyridin-2-amines into their 5-hydroxy derivatives, indicating a bio-based method for regioselective oxyfunctionalization (Stankevičiūtė et al., 2016).

Synthesis and Antimicrobial Activity

A study on Schiff bases derived from 2-aminopyridine revealed the synthesis of various derivatives, including those similar to 5-(Benzyloxy)pyridin-2-amine. These compounds have demonstrated antimicrobial activity against several pathogens, indicating their potential in pharmaceutical applications (Dueke-Eze et al., 2011).

Directing Group for C-H Bond Amination

Research has identified 2-(pyridin-2-yl)aniline, a close relative of 5-(Benzyloxy)pyridin-2-amine, as an effective directing group for C-H bond amination mediated by cupric acetate. This finding underscores the role of pyridin-2-amine derivatives in facilitating selective organic transformations, expanding the toolkit available for synthetic chemists (Hong-Yi Zhao et al., 2017).

Electrocatalysis and Oxidative Functionalization

Electrochemical methods for C-H amination using Zincke intermediates have been explored, demonstrating the potential for environmentally friendly and efficient synthesis of aminated aromatic compounds. Such approaches could be applicable to the functionalization of 5-(Benzyloxy)pyridin-2-amine and its analogs, indicating a shift towards greener chemistry in organic synthesis (Waldvogel & Moehle, 2015).

Novel Inhibitors and Biological Activity

A series of novel 5-(benzyloxy)pyridin-2(1H)-ones were synthesized and evaluated for their inhibitory activity against c-Met, a tyrosine kinase associated with cancer progression. This research highlights the potential of 5-(Benzyloxy)pyridin-2-amine derivatives in the development of new anticancer agents, providing a foundation for further exploration in medicinal chemistry (Zhang et al., 2013).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding the formation of dust and aerosols, and avoiding contact with skin and eyes .

properties

IUPAC Name

5-phenylmethoxypyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O/c13-12-7-6-11(8-14-12)15-9-10-4-2-1-3-5-10/h1-8H,9H2,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMWUTRXLBBOIJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CN=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00624664
Record name 5-(Benzyloxy)pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00624664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Benzyloxy)pyridin-2-amine

CAS RN

96166-00-6
Record name 5-(Benzyloxy)pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00624664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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